N,N-Bis-[1-(hydroxyethyl)octyl]amine
Description
N,N-Bis-[1-(hydroxyethyl)octyl]amine (CAS: B443855) is a tertiary amine derivative featuring two hydroxyethyl groups attached to an octyl chain. Its structure includes a central nitrogen atom bonded to two 1-(hydroxyethyl)octyl groups, resulting in amphiphilic properties. This compound is primarily utilized as a reference standard in analytical chemistry, particularly for quality control in pharmaceutical and industrial applications . The hydroxyethyl groups enhance solubility in polar solvents, while the octyl chains contribute to hydrophobic interactions, making it suitable for applications requiring balanced polarity.
Properties
Molecular Formula |
C20H43NO2 |
|---|---|
Molecular Weight |
329.6 g/mol |
IUPAC Name |
2-(1-hydroxydecan-2-ylamino)decan-1-ol |
InChI |
InChI=1S/C20H43NO2/c1-3-5-7-9-11-13-15-19(17-22)21-20(18-23)16-14-12-10-8-6-4-2/h19-23H,3-18H2,1-2H3 |
InChI Key |
YIFDBXZRAJNEIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CO)NC(CCCCCCCC)CO |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Octanal with Hydroxyethylamine Derivatives
One of the most effective routes to prepare this compound involves the reductive amination of octanal (an 8-carbon aldehyde) with hydroxyethyl-substituted amines. This process typically employs hydrogen gas and a heterogeneous catalyst such as palladium on carbon (Pd/C) or nickel-based catalysts under elevated pressure and temperature.
-
- Octanal reacts with a primary or secondary amine containing hydroxyethyl groups.
- Under hydrogen atmosphere and catalytic conditions, the imine intermediate is reduced to the corresponding amine.
- The process yields this compound with high selectivity.
-
- Pd/C catalysts suspended in the reaction medium.
- Hydrogen pressure ranging from 20 to 100 bar, optimally 40 to 75 bar.
- Temperature range between 100 to 170 °C, preferably 120 to 160 °C.
-
- Typically between 3 to 8 hours depending on scale and catalyst activity.
This method is analogous to the preparation of tris(2-ethylhexyl)amine from 2-ethylhexanal and bis(2-ethylhexyl)amine, as described in patent US8034978B2, which provides a robust framework for the reductive amination of aldehydes with amines under hydrogenation conditions.
Fixed-Bed Reactor Catalytic Amination
Another industrially relevant method, applicable to octyl amines, involves the catalytic amination of n-octanol with ammonia and hydrogen in a fixed-bed reactor system:
-
- Continuous feeding of n-octanol and liquid ammonia in molar ratios of 1:12 to 1:20.
- Simultaneous introduction of hydrogen gas.
- Reaction temperature maintained between 150 to 180 °C.
- Pressure controlled between 15 to 30 atmospheres.
- Catalyst bed composed of nickel supported on kieselguhr (diatomaceous earth), with nickel content between 30 to 70 wt% and kieselguhr 30 to 70 wt%.
- Fixed bed thickness between 40 to 80 cm.
-
- Continuous operation improves production capacity.
- Lower catalyst deactivation rates due to mild temperature.
- High selectivity and conversion efficiency.
-
- Controlled between 3 to 10 hours.
While this method is primarily for synthesizing n-octyl amine, it provides a foundational approach that can be adapted for hydroxyethyl-substituted octyl amines by modifying the amine feedstock accordingly.
Experimental Data and Reaction Parameters
Laboratory and Industrial Synthesis Data for Similar Amines
The following tables summarize experimental data from reductive amination reactions similar in nature to the preparation of this compound, extracted from patent US8034978B2.
| Experiment No. | Reaction Time (h) | Temperature (°C) | Pressure (bar) | Product Yield (%) | Byproducts (%) |
|---|---|---|---|---|---|
| 1 | 4 | 120 | 50 | 94.9 (Target amine) | 1.1 (butylamine), 1.1 (butanolamine), 1.9 (others) |
| 2 | 6 | 130 | 50 | 95.2 (Target amine) | 0.9 (butylamine), 0.5 (butanolamine), 1.0 (others) |
| 3 | 8 | 135 | 60 | 93.4 (Target amine) | 1.8 (butylamine), 1.5 (butanolamine), 2.9 (others) |
Table 1: Representative laboratory synthesis data for related amines showing high yield under optimized conditions.
| Parameter | Value Range | Notes |
|---|---|---|
| Hydrogen Pressure | 20 - 100 bar | Optimal 40 - 75 bar |
| Reaction Temperature | 100 - 170 °C | Optimal 120 - 160 °C |
| Catalyst | Pd/C or Ni/Kieselguhr | Catalyst recycling improves yield |
| Reaction Time | 3 - 8 hours | Longer times increase conversion |
Table 2: Summary of reaction parameters for reductive amination processes.
Mechanistic Insights and Catalytic Considerations
- The reductive amination proceeds via initial formation of an imine or iminium intermediate between the aldehyde (octanal) and the hydroxyethyl amine.
- Hydrogenation over Pd/C or nickel catalysts reduces the imine to the secondary amine.
- The presence of hydroxyethyl groups may require careful control of reaction conditions to avoid side reactions such as over-reduction or ether formation.
- Catalyst support and particle size influence activity and selectivity; kieselguhr-supported nickel catalysts provide high surface area and stability.
- Continuous fixed-bed reactors offer improved catalyst lifetime and scalability compared to batch reactors.
Summary of Preparation Methods
| Preparation Method | Key Reactants | Catalyst | Conditions | Advantages |
|---|---|---|---|---|
| Reductive Amination | Octanal + Hydroxyethyl amine | Pd/C or Ni/Kieselguhr | 100-170 °C, 20-100 bar H2, 3-8 h | High selectivity, adaptable scale |
| Fixed-Bed Catalytic Amination | n-Octanol + Ammonia + H2 | Ni/Kieselguhr | 150-180 °C, 15-30 atm, 3-10 h | Continuous operation, catalyst longevity |
| Sequential Amidination-Reduction (Research Method) | Nitriles + Polyamines + Reducing agents | N/A (mild conditions) | ~60 °C, mild conditions | Mild, selective, research-stage |
Table 3: Comparative overview of preparation methods relevant to this compound synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-[1-(hydroxyethyl)octyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
N,N-Bis-[1-(hydroxyethyl)octyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis-[1-(hydroxyethyl)octyl]amine involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with other molecules, facilitating interactions with enzymes, receptors, and other biological targets. This compound can also act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Bis(2-hydroxyethyl)stearylamine
- Structure : Features a stearyl (C18) chain instead of octyl (C8), with two hydroxyethyl groups.
- Properties : Higher hydrophobicity due to the longer alkyl chain, leading to enhanced surfactant properties.
- Applications: Used in food contact materials as a plasticizer and stabilizer. The EFSA evaluated its safety, noting similarities to N,N-Bis-[1-(hydroxyethyl)octyl]amine in metabolic pathways .
Diethanolamine (DEA, CAS: 111-42-2)
- Structure: Shorter alkyl chains (ethanol groups) directly attached to the nitrogen.
- Properties : Highly water-soluble due to reduced hydrophobicity.
- Applications: Industrial absorbent for acidic gases (e.g., CO₂, H₂S), agrochemicals, and cosmetics. Unlike this compound, DEA lacks long alkyl chains, limiting its use in nonpolar systems .
N,N-Bis(2-hydroxyethyl)-2-propanolamine
- Structure: Contains a central 2-propanolamine backbone with hydroxyethyl substituents.
- Properties : Enhanced hydrogen-bonding capacity due to additional hydroxyl groups.
- Applications : Cement additive for early strength enhancement, leveraging its ability to coordinate metal ions in clinker .
Triethanolamine (TEA, CAS: 102-71-6)
- Structure: Three ethanol groups attached to nitrogen.
- Properties : Higher polarity and lower viscosity compared to this compound.
- Applications : pH adjuster in cosmetics, emulsifier in lubricants. TEA’s smaller size limits its stability in high-temperature applications .
Comparative Data Table
Key Research Findings
- Hydrophobic-Hydrophilic Balance : this compound exhibits intermediate solubility between DEA/TEA and stearylamine derivatives, making it versatile in formulations requiring moderate polarity .
- Regulatory Status : EFSA’s read-across assessment validated the safety of hydroxyethyl-substituted amines for food contact, though long-chain variants like stearylamine require additional toxicity profiling .
- Industrial Performance: In cement additives, hydroxyethylamines with branched chains (e.g., 2-propanolamine derivatives) outperform linear analogs in compressive strength enhancement .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
